

chemical structure and properties of "Anti-inflammatory agent 41"

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Compound of Interest

Compound Name: Anti-inflammatory agent 41

Cat. No.: B12383136

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An In-depth Technical Guide to Anti-inflammatory Agent 41

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anti-inflammatory agent 41, also identified as compound 13a, is a novel synthetic small molecule belonging to the 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide class of compounds.[1] It has demonstrated significant anti-inflammatory properties by targeting the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. This document provides a comprehensive overview of its chemical structure, physicochemical properties, biological activity, and the experimental methodologies used in its characterization. The information presented is intended to serve as a technical guide for researchers and professionals in the field of drug discovery and development.

Chemical Structure and Physicochemical Properties

IUPAC Name: N-[4-[(6,7-dimethoxy-4-quinolinyloxy]phenyl]-1,4-dihydro-4-oxo-3-Quinolinecarboxamide

Molecular Formula: $C_{33}H_{25}N_3O_5$

Molecular Weight: 543.57 g/mol

CAS Number: 2896204-90-1

Property	Value	Reference
Molecular Formula	C ₃₃ H ₂₅ N ₃ O ₅	MedChemExpress
Molecular Weight	543.57	MedChemExpress
CAS Number	2896204-90-1	MedChemExpress

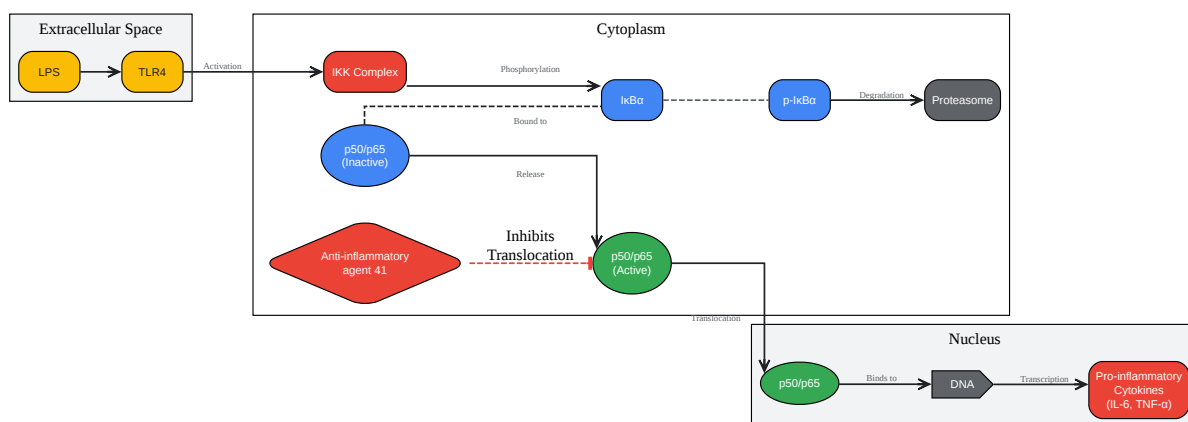
Mechanism of Action

Anti-inflammatory agent 41 exerts its effects by inhibiting the activation of the NF-κB signaling pathway.^[1] This pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

The proposed mechanism of action involves the following key steps:

- **Inhibition of p65 Nuclear Translocation:** In response to inflammatory stimuli such as Lipopolysaccharide (LPS), the p65 subunit of the NF-κB complex translocates from the cytoplasm to the nucleus, where it initiates gene transcription. **Anti-inflammatory agent 41** has been shown to significantly reduce the LPS-induced nuclear translocation of p65 in J774A.1 macrophages.^[1]
- **Downregulation of Pro-inflammatory Cytokines:** By preventing the nuclear translocation and subsequent transcriptional activity of NF-κB, **Anti-inflammatory agent 41** effectively suppresses the production and release of key pro-inflammatory cytokines, namely Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).^[1]

The following diagram illustrates the inhibitory effect of **Anti-inflammatory agent 41** on the NF-κB signaling pathway.



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Caption: Inhibition of the NF-κB signaling pathway by **Anti-inflammatory agent 41**.

In Vitro Anti-inflammatory Activity

The anti-inflammatory effects of agent 41 were evaluated in various cell lines. The quantitative data from these studies are summarized below.

Cell Line	Cytokine	IC ₅₀ (μM)	% Inhibition at 10 μM
J774A.1	IL-6	1.332	75.05%
J774A.1	TNF-α	2.403	82.58%
THP-1	IL-6	Not Reported	Significant Inhibition
THP-1	TNF-α	Not Reported	Significant Inhibition
LX-2	IL-6	Not Reported	Significant Inhibition
LX-2	TNF-α	Not Reported	Significant Inhibition

In Vivo Efficacy

The therapeutic potential of **Anti-inflammatory agent 41** was assessed in murine models of acute lung injury (ALI) and sepsis.

Animal Model	Key Findings
LPS-induced ALI	- Significant alleviation of pathological changes in lung tissue. - Reduction of pulmonary edema. - Inhibition of macrophage infiltration.
Cecal Ligation and Puncture (CLP) Sepsis	- Significantly promoted survival.

Pharmacokinetic Properties

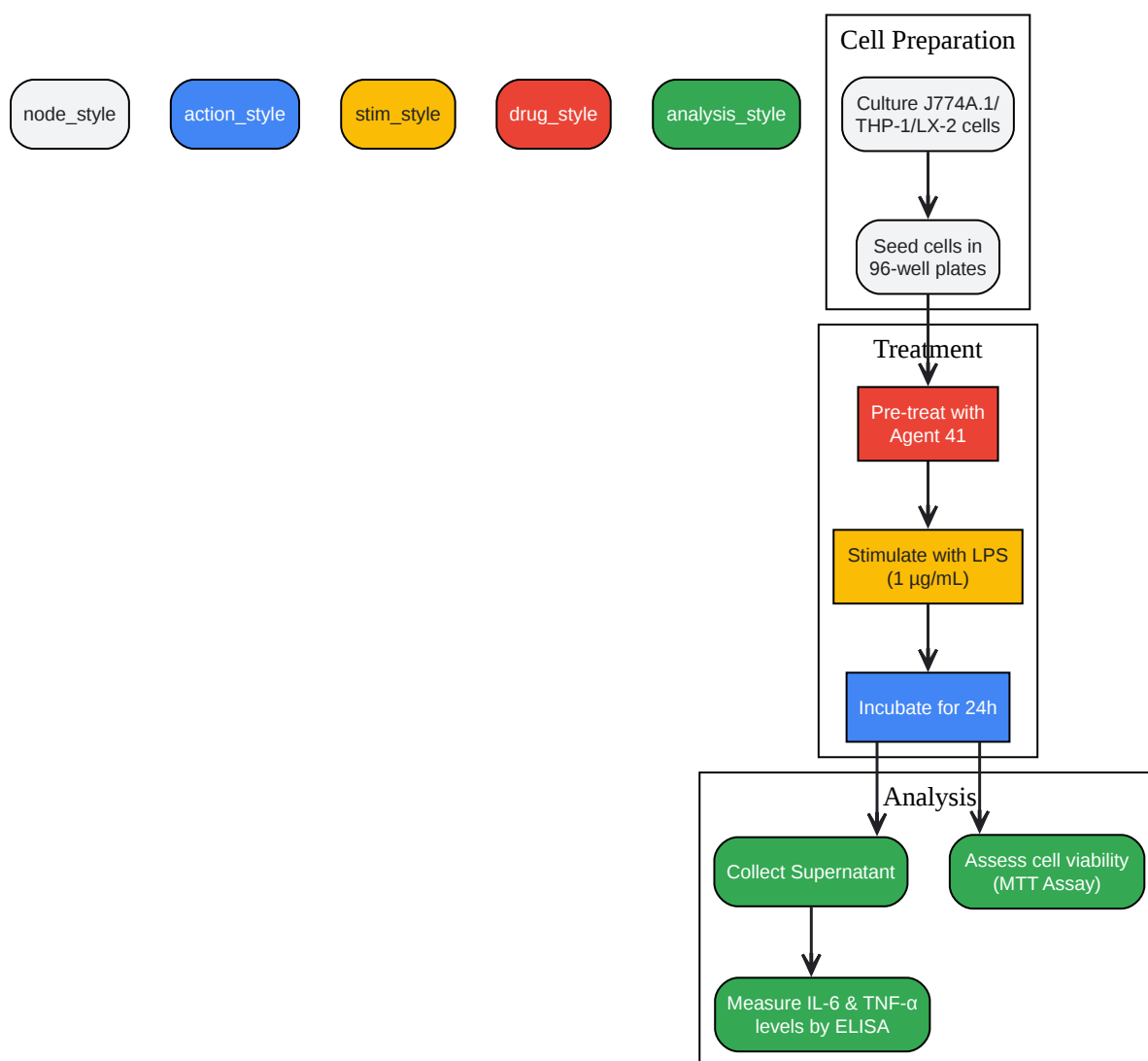
Pharmacokinetic studies were conducted in rats to evaluate the drug-like properties of **Anti-inflammatory agent 41**.

Parameter	Value
Half-life (T _{1/2})	11.8 hours
Oral Bioavailability (F)	36.3%

Experimental Protocols

In Vitro Anti-inflammatory Activity Assay

This protocol outlines the general procedure for assessing the inhibitory effect of **Anti-inflammatory agent 41** on cytokine production in macrophages.



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Caption: Workflow for in vitro anti-inflammatory activity assessment.

Detailed Steps:

- **Cell Culture:** J774A.1, THP-1, or LX-2 cells are cultured in appropriate media (e.g., DMEM for J774A.1 and LX-2, RPMI-1640 for THP-1) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
- **Cell Seeding:** Cells are seeded into 96-well plates at a density of 2×10^5 cells/well and allowed to adhere overnight.
- **Treatment:**
 - Cells are pre-treated with various concentrations of **Anti-inflammatory agent 41** for 1 hour.
 - Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.
- **Cytokine Measurement:** After the incubation period, the cell culture supernatant is collected. The concentrations of IL-6 and TNF-α are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
- **Cell Viability Assay:** To assess potential cytotoxicity of the compound, a parallel set of treated cells is subjected to an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

NF-κB p65 Nuclear Translocation Assay (Immunofluorescence)

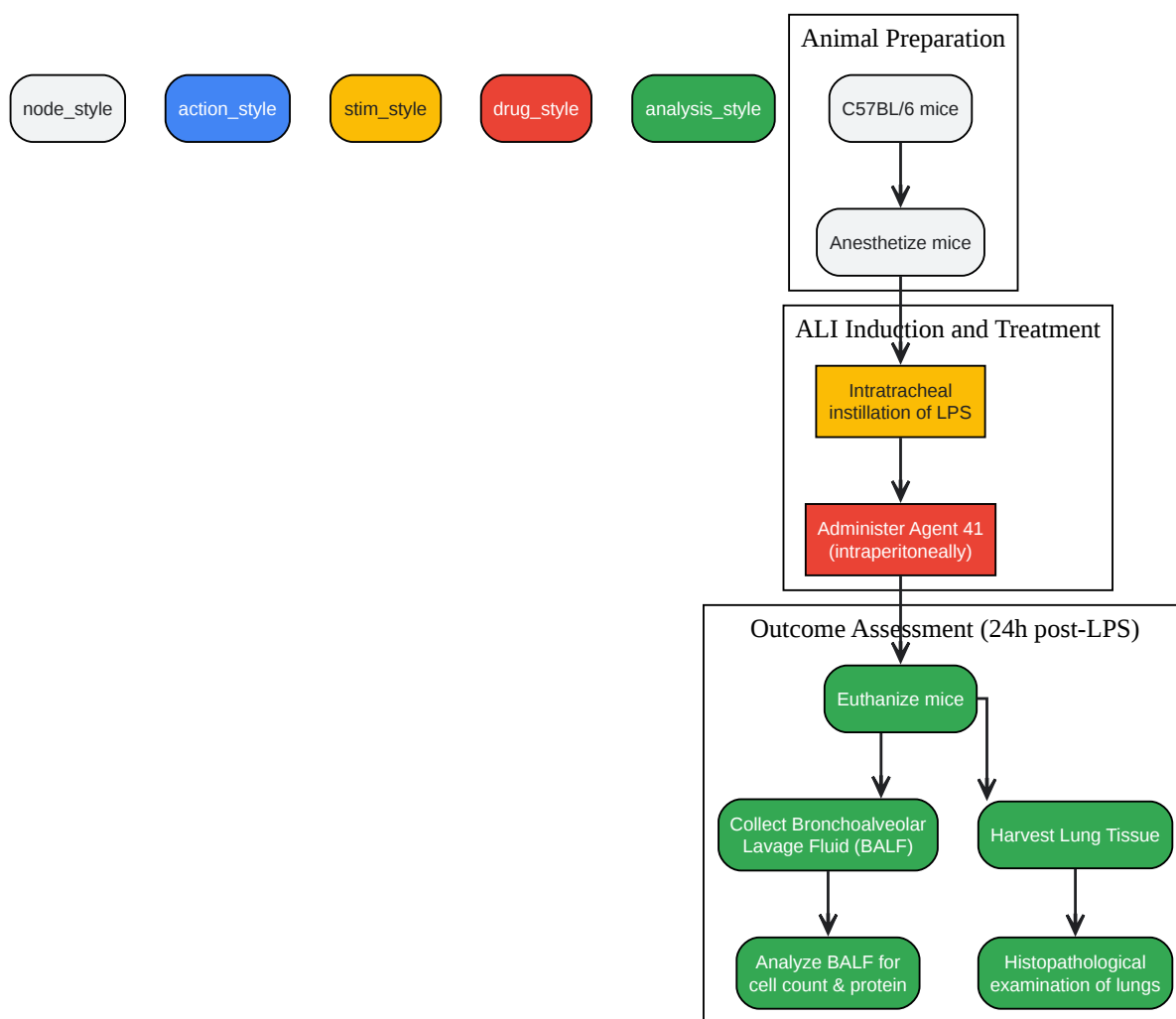
This protocol describes the visualization of p65 nuclear translocation.

- **Cell Seeding and Treatment:** J774A.1 cells are seeded on glass coverslips in 24-well plates. After reaching appropriate confluence, they are pre-treated with **Anti-inflammatory agent 41** for 1 hour, followed by stimulation with LPS (1 µg/mL) for 1 hour.
- **Fixation and Permeabilization:** Cells are washed with PBS, fixed with 4% paraformaldehyde for 15 minutes, and then permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.
- **Immunostaining:**

- Cells are blocked with 5% bovine serum albumin (BSA) in PBS for 1 hour.
- They are then incubated with a primary antibody against NF- κ B p65 overnight at 4°C.
- After washing, cells are incubated with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
- Nuclear Staining and Imaging: The nuclei are counterstained with DAPI (4',6-diamidino-2-phenylindole). The coverslips are mounted on glass slides, and images are captured using a fluorescence microscope. The nuclear translocation of p65 is quantified by analyzing the fluorescence intensity in the nucleus versus the cytoplasm.

LPS-Induced Acute Lung Injury (ALI) in Mice

A widely used model to study the pathogenesis of ALI.



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Caption: Experimental workflow for the LPS-induced Acute Lung Injury mouse model.

Detailed Steps:

- Animal Model: Male C57BL/6 mice (6-8 weeks old) are used.
- ALI Induction: Mice are anesthetized, and a solution of LPS (e.g., 5 mg/kg) in sterile saline is administered via intratracheal instillation to induce lung injury.
- Treatment: **Anti-inflammatory agent 41** is administered, typically intraperitoneally, at a specified dose and time relative to the LPS challenge (e.g., 1 hour before or after).
- Assessment: At a predetermined time point (e.g., 24 hours) after LPS administration, the mice are euthanized.
 - Bronchoalveolar Lavage (BAL): The lungs are lavaged with PBS to collect BAL fluid. The total cell count and protein concentration in the BAL fluid are measured as indicators of inflammation and vascular permeability.
 - Histopathology: Lung tissues are collected, fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for histopathological evaluation of lung injury, including edema, inflammatory cell infiltration, and alveolar damage.

Cecal Ligation and Puncture (CLP) Sepsis Model in Mice

The CLP model is considered the gold standard for inducing polymicrobial sepsis that mimics the clinical course of human sepsis.

- Animal Model: Male C57BL/6 mice (8-12 weeks old) are used.
- Surgical Procedure:
 - Mice are anesthetized. A midline laparotomy is performed to expose the cecum.
 - The cecum is ligated at a specific distance from the distal end (the degree of ligation determines the severity of sepsis).
 - The ligated cecum is then punctured once or twice with a needle of a specific gauge. A small amount of fecal content is extruded into the peritoneal cavity.
 - The cecum is returned to the abdominal cavity, and the incision is closed in layers.

- Fluid Resuscitation and Analgesia: Post-surgery, mice receive fluid resuscitation (e.g., subcutaneous injection of sterile saline) and analgesics.
- Treatment: **Anti-inflammatory agent 41** is administered at specified doses and time points post-CLP.
- Monitoring: The survival of the mice is monitored for a defined period (e.g., 72-96 hours).

Conclusion

Anti-inflammatory agent 41 is a promising pre-clinical candidate with potent anti-inflammatory activity, demonstrated both in vitro and in vivo. Its mechanism of action, centered on the inhibition of the NF- κ B signaling pathway, makes it an attractive therapeutic strategy for inflammatory conditions such as acute lung injury and sepsis. The favorable pharmacokinetic profile further supports its potential for further development. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of this and similar anti-inflammatory compounds.

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References

- 1. medchemexpress.com [medchemexpress.com]
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